molecular formula C18H15ClN4O3 B10908784 ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate

ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate

Cat. No.: B10908784
M. Wt: 370.8 g/mol
InChI Key: VZNZPODAPDMNFX-XQNSMLJCSA-N
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Description

Ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinylidene group, a cyano group, and a carbamoyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate typically involves multiple steps:

    Formation of the Hydrazinylidene Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide.

    Coupling Reaction: The 2-chlorobenzohydrazide is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form the desired hydrazinylidene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of new functional groups on the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests possible applications in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The cyano and carbamoyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-(2-{3-[(2-bromophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate
  • Ethyl (2E)-(2-{3-[(2-fluorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate
  • Ethyl (2E)-(2-{3-[(2-methylphenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate

Uniqueness

Ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate stands out due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl (2E)-2-[[3-[(2-chlorophenyl)carbamoyl]phenyl]hydrazinylidene]-2-cyanoacetate

InChI

InChI=1S/C18H15ClN4O3/c1-2-26-18(25)16(11-20)23-22-13-7-5-6-12(10-13)17(24)21-15-9-4-3-8-14(15)19/h3-10,22H,2H2,1H3,(H,21,24)/b23-16+

InChI Key

VZNZPODAPDMNFX-XQNSMLJCSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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